Cas no 920467-76-1 (4-chloro-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzene-1-sulfonamide)

4-chloro-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzene-1-sulfonamide
- 4-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
- AKOS024625947
- F2071-0230
- 920467-76-1
- 4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- 4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
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- Inchi: 1S/C14H10ClF2N5O2S/c15-9-1-4-11(5-2-9)25(23,24)18-8-14-19-20-21-22(14)10-3-6-12(16)13(17)7-10/h1-7,18H,8H2
- InChI Key: KDBCCEMKXRPRPX-UHFFFAOYSA-N
- SMILES: C1(S(NCC2N(C3=CC=C(F)C(F)=C3)N=NN=2)(=O)=O)=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 385.0211798g/mol
- Monoisotopic Mass: 385.0211798g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 98.2Ų
4-chloro-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2071-0230-10mg |
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
920467-76-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2071-0230-15mg |
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
920467-76-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2071-0230-75mg |
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
920467-76-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2071-0230-4mg |
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
920467-76-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2071-0230-100mg |
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
920467-76-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2071-0230-1mg |
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
920467-76-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2071-0230-30mg |
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
920467-76-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2071-0230-25mg |
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
920467-76-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2071-0230-3mg |
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
920467-76-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2071-0230-2mg |
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
920467-76-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
4-chloro-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzene-1-sulfonamide Related Literature
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Additional information on 4-chloro-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzene-1-sulfonamide
Professional Introduction to Compound with CAS No. 920467-76-1 and Product Name: 4-chloro-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzene-1-sulfonamide
The compound in question, identified by the CAS number 920467-76-1, is a sophisticated organic molecule with significant potential in the field of pharmaceutical research and development. Its molecular structure features a 4-chloro-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzene-1-sulfonamide backbone, which combines several key functional groups that make it a promising candidate for further exploration. This introduction aims to provide a comprehensive overview of the compound's properties, synthesis methods, and its relevance to contemporary research advancements.
The core structure of this compound consists of a benzene ring substituted with a chloro group at the fourth position and a sulfonamide moiety at the first position. The sulfonamide group is further connected to a tetrazole ring that is alkylated at the fifth position. Notably, the tetrazole ring is attached to a phenyl group that carries two fluorine atoms at the third and fourth positions. This specific arrangement of atoms imparts unique electronic and steric properties to the molecule, making it an intriguing subject for medicinal chemistry studies.
One of the most striking features of this compound is its potential as an intermediate in the synthesis of biologically active molecules. The presence of both electron-withdrawing and electron-donating groups on the aromatic system allows for diverse chemical modifications, which can be exploited to tailor its pharmacological properties. For instance, the 3,4-difluorophenyl moiety enhances the lipophilicity of the molecule while also influencing its metabolic stability. These characteristics are particularly valuable in drug design, where optimizing bioavailability and target specificity are paramount.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have shown that derivatives of this scaffold exhibit promising interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. The tetrazole ring, known for its ability to act as a hydrogen bond acceptor and donor simultaneously, plays a crucial role in modulating these interactions. This has led to increased interest in tetrazole-containing compounds as potential therapeutic agents.
The synthesis of this compound involves several key steps that highlight its complexity. The introduction of the chloro group on the benzene ring typically requires electrophilic aromatic substitution reactions under controlled conditions. Subsequent formation of the sulfonamide bond involves nucleophilic substitution or condensation reactions with appropriate sulfonic acid derivatives. The tetrazole ring is often introduced via cyclocondensation reactions using hydrazine or related reagents. The final step involves alkylation at the fifth position of the tetrazole ring using an appropriate alkylating agent.
In terms of biological activity, preliminary studies have suggested that this compound may possess anti-inflammatory properties due to its ability to inhibit key enzymes involved in cytokine production. The 3,4-difluorophenyl substituent has been shown to enhance binding affinity to certain protein targets, making it an attractive moiety for drug development. Additionally, the sulfonamide group is known to improve water solubility while maintaining oral bioavailability, which is critical for therapeutic efficacy.
The use of this compound as a lead molecule in drug discovery has been facilitated by modern synthetic techniques such as flow chemistry and microwave-assisted reactions. These methods allow for faster and more efficient synthesis compared to traditional batch processes. Furthermore, green chemistry principles have been integrated into its production to minimize waste and reduce environmental impact. Such innovations align with global efforts to promote sustainable pharmaceutical manufacturing.
Future research directions may focus on exploring analogues of this compound by modifying specific functional groups or introducing additional substituents. For example, replacing the chloro group with other halogens or alkyl groups could reveal novel pharmacological profiles. Similarly, varying the size or electronic nature of the alkyl substituent on the tetrazole ring could further optimize binding interactions with biological targets.
The integration of machine learning algorithms into drug discovery has also opened new avenues for studying this compound. Predictive models can help identify optimal synthetic routes and predict potential side effects before experimental validation is necessary. This approach accelerates the development process and reduces costs associated with traditional trial-and-error methods.
In conclusion,4-chloro-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzene-1-sulfonamide (CAS No. 920467-76-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration as a lead molecule or intermediate in drug development programs aimed at treating various diseases.
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